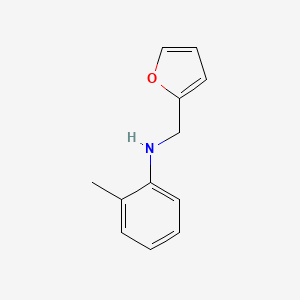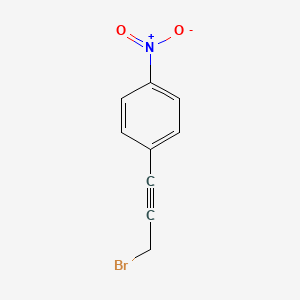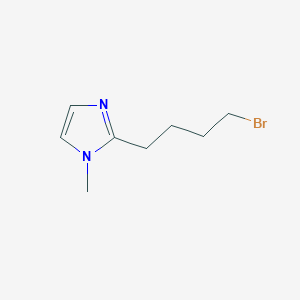
2-(4-bromobutyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobutyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound features a bromobutyl group attached to the second position of the imidazole ring and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobutyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobutyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: Reduction reactions can be used to modify the imidazole ring or the bromobutyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazole, while oxidation with potassium permanganate can produce a hydroxylated derivative.
Scientific Research Applications
2-(4-bromobutyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as antimicrobial activity or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-bromobutyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromobutyl group can interact with hydrophobic pockets in the target protein, while the imidazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: Lacks the bromobutyl group, making it less hydrophobic and less reactive in nucleophilic substitution reactions.
2-(4-chlorobutyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(4-bromobutyl)-1H-imidazole: Lacks the methyl group at the first position, which can affect its binding affinity and selectivity in biological applications.
Uniqueness
2-(4-bromobutyl)-1-methyl-1H-imidazole is unique due to the presence of both the bromobutyl and methyl groups, which confer specific chemical and biological properties. The bromobutyl group enhances its reactivity in nucleophilic substitution reactions, while the methyl group can influence its binding interactions with target proteins.
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
2-(4-bromobutyl)-1-methylimidazole |
InChI |
InChI=1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
RNSFQTDSSDEPMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


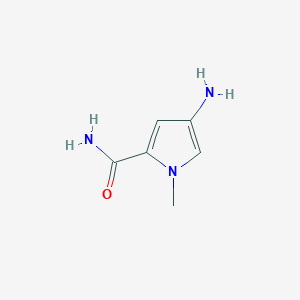
![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
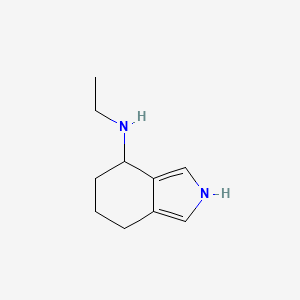
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
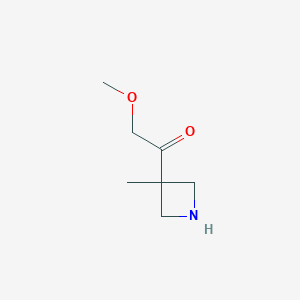
![4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13211019.png)
![2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)

![tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13211026.png)
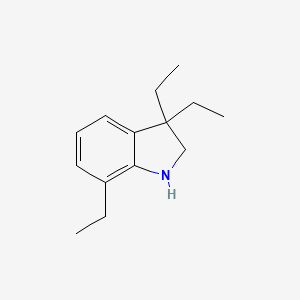
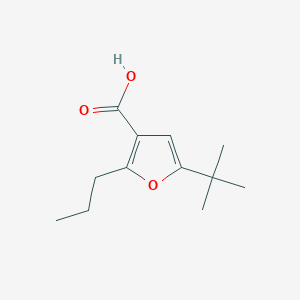
![5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13211041.png)
